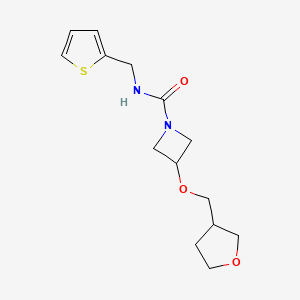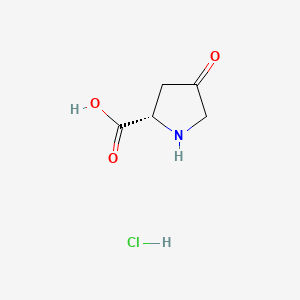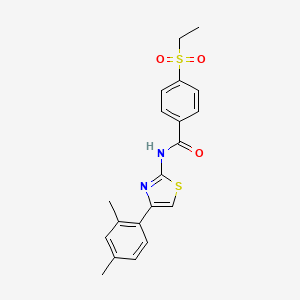![molecular formula C20H19Cl2N3O2S B2634139 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate CAS No. 941935-74-6](/img/structure/B2634139.png)
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperazine moiety, and a dichlorobenzoate group, which together contribute to its unique chemical properties and biological activities.
作用機序
Target of Action
tuberculosis , suggesting that this compound may also target similar biological entities.
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets and cause changes that lead to their inhibitory effects .
Biochemical Pathways
It is known that benzothiazole derivatives can affect various biochemical pathways, leading to their observed biological effects .
Result of Action
tuberculosis , suggesting that this compound may have similar effects.
生化学分析
Biochemical Properties
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclooxygenase enzymes, particularly cyclooxygenase-2, which is involved in the inflammatory response . The interaction with cyclooxygenase-2 results in the inhibition of prostaglandin synthesis, thereby exhibiting anti-inflammatory properties. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further modulating biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit cytotoxic effects on certain cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells . The compound induces apoptosis in these cells by activating caspase enzymes and disrupting mitochondrial membrane potential. Furthermore, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it binds to the active site of cyclooxygenase-2, inhibiting its activity and reducing the production of inflammatory mediators . Additionally, the compound interacts with DNA and RNA, affecting transcription and translation processes. These interactions result in altered gene expression patterns, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, maintaining its biochemical activity over extended periods . It undergoes gradual degradation in the presence of certain enzymes, leading to the formation of metabolites with different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of inflammatory responses and persistent cytotoxic effects on cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, it can cause toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at specific dosage ranges, beyond which toxicity becomes a concern. These findings highlight the importance of optimizing dosage regimens to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites may exhibit different biological activities compared to the parent compound. Additionally, the compound affects metabolic flux by altering the levels of key metabolites involved in energy production and cellular signaling pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides and multidrug resistance-associated proteins . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity. For instance, the compound’s localization in mitochondria allows it to disrupt mitochondrial membrane potential, leading to apoptosis in cancer cells. Additionally, its presence in the cytoplasm enables interactions with cytoplasmic proteins and enzymes, further modulating cellular functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole derivative with 4-ethylpiperazine. This step often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Attachment of Dichlorobenzoate Group: The final step involves the esterification of the intermediate compound with 2,4-dichlorobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to promote ester bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, especially at the positions ortho and para to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., AlCl₃) and are conducted under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety would yield N-oxides, while reduction of nitro groups would produce amines. Substitution reactions on the benzothiazole ring can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with specific properties.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in studies aimed at understanding the mechanisms of these activities.
Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
類似化合物との比較
Similar Compounds
2-(4-Methylpiperazin-1-yl)benzo[d]thiazole: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
2-(4-Phenylpiperazin-1-yl)benzo[d]thiazole: Contains a phenyl group on the piperazine ring, which may alter its biological activity.
2-(4-Benzylpiperazin-1-yl)benzo[d]thiazole: Features a benzyl group, potentially enhancing its lipophilicity and membrane permeability.
Uniqueness
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring and the dichlorobenzoate moiety enhances its activity and selectivity towards certain biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2S/c1-2-24-7-9-25(10-8-24)20-23-17-6-4-14(12-18(17)28-20)27-19(26)15-5-3-13(21)11-16(15)22/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJTYJTYEZTJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2634056.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2634061.png)







![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2634075.png)
![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634077.png)

